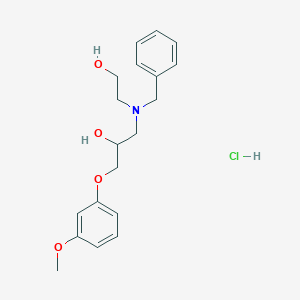

1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Description

1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride (CAS: 473568-32-0) is a synthetic organic compound with the molecular formula C₁₉H₂₆ClNO₄ and a molecular weight of 367.9 g/mol . The compound features a propan-2-ol backbone substituted with a 3-methoxyphenoxy group and a benzyl(2-hydroxyethyl)amino moiety, which are critical for its physicochemical and biological properties .

Properties

IUPAC Name |

1-[benzyl(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4.ClH/c1-23-18-8-5-9-19(12-18)24-15-17(22)14-20(10-11-21)13-16-6-3-2-4-7-16;/h2-9,12,17,21-22H,10-11,13-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHCTGZFYHCHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CN(CCO)CC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

-

Formation of the Benzyl(2-hydroxyethyl)amine Intermediate:

Starting Materials: Benzylamine and ethylene oxide.

Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.

Process: Benzylamine reacts with ethylene oxide to form benzyl(2-hydroxyethyl)amine.

-

Synthesis of the 3-(3-Methoxyphenoxy)propan-2-ol Intermediate:

Starting Materials: 3-methoxyphenol and epichlorohydrin.

Reaction Conditions: This reaction is typically performed under acidic conditions.

Process: 3-methoxyphenol reacts with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-2-ol.

-

Coupling of Intermediates:

Starting Materials: Benzyl(2-hydroxyethyl)amine and 3-(3-methoxyphenoxy)propan-2-ol.

Reaction Conditions: The coupling reaction is facilitated by a dehydrating agent such as thionyl chloride.

Process: The two intermediates are coupled to form the final product, which is then converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Formation of benzyl(2-oxoethyl)amine derivatives.

Reduction: Formation of benzyl(2-aminoethyl)amine derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological pathways.

Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Propan-2-ol Derivatives

Compound 24: 1-(Dibenzylamino)-3-[4-(pentafluoro-λ⁶-sulfaneyl)phenoxy]propan-2-ol

- Molecular Formula: C₂₃H₂₄F₅NO₂S

- Key Differences: Replaces the 3-methoxyphenoxy group with a pentafluoro-λ⁶-sulfaneylphenoxy group. The dibenzylamino substituent lacks the hydroxyethyl group present in the target compound.

- Implications : The electronegative fluorine atoms and sulfur group may enhance metabolic stability but reduce solubility compared to the target compound’s methoxy group .

Compound 25: 1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol

- Molecular Formula: C₂₃H₂₃Cl₂NO₂

- Key Differences: Features 4-chlorophenoxy and 4-chlorobenzyl groups.

Compound 14: 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

- Molecular Formula : C₂₃H₂₃N₃O₃

- Key Differences: Replaces the benzyl(2-hydroxyethyl)amino group with a benzimidazole-derived imino group. The aromatic benzimidazole may enhance π-π stacking interactions in receptor binding .

Pharmacologically Relevant Analogues

Nadolol and Impurities

- Nadolol (CAS: 42200-33-9) is a β-blocker with a naphthalenyloxy substituent. Its impurities, such as (2RS)-1-[(1,1-dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride (CAS: 15230-34-9), highlight the role of bulky aromatic groups in β-adrenergic receptor antagonism. The target compound’s 3-methoxyphenoxy group may offer improved selectivity for specific receptor subtypes compared to naphthalenyl derivatives .

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol Hydrochloride

- Molecular Formula: C₁₆H₂₆ClNO₄

- Key Differences: Substitutes the benzyl(2-hydroxyethyl)amino group with a 2,6-dimethylmorpholino ring. The morpholine ring’s cyclic structure may enhance metabolic stability but reduce flexibility in receptor interactions compared to the target compound’s linear hydroxyethyl group .

Biological Activity

1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride, with the CAS number 473568-32-0, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

- Molecular Formula : C19H26ClNO4

- Molecular Weight : 367.87 g/mol

- CAS Number : 473568-32-0

The biological activity of this compound is primarily linked to its ability to interact with various cellular targets. Preliminary studies suggest that it may exhibit antiproliferative effects on mammalian cells. This activity is hypothesized to be related to the inhibition of topoisomerase II , an enzyme critical for DNA replication and transcription .

Antiproliferative Effects

Research indicates that compounds similar to 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride can induce significant antiproliferative effects in cancer cell lines. For instance, studies on benzopsoralens have shown that modifications at specific positions can enhance their efficacy against various cancer types by promoting apoptosis and inhibiting cell cycle progression .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antiproliferative Activity :

-

Topoisomerase Inhibition Study :

- Objective : To determine the impact of various substituted benzopsoralens on topoisomerase II activity.

- Results : Certain derivatives exhibited significant inhibition of topoisomerase II, correlating with increased cytotoxicity in treated cells. This highlights the potential for using such compounds in targeted cancer therapies .

Data Table: Biological Activity Summary

| Compound Name | CAS Number | Biological Activity | Mechanism |

|---|---|---|---|

| 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride | 473568-32-0 | Antiproliferative | Topoisomerase II inhibition |

| Benzopsoralen Derivative A | Varies | Marked antiproliferative effects | UVA activation |

| Benzopsoralen Derivative B | Varies | Cytotoxicity in cancer cells | Topoisomerase II inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.